molecular formula C14H21BrO3S B14750882 Octan-2-yl 4-bromobenzene-1-sulfonate CAS No. 960-37-2

Octan-2-yl 4-bromobenzene-1-sulfonate

Cat. No.: B14750882
CAS No.: 960-37-2
M. Wt: 349.29 g/mol
InChI Key: GNYQLKDQNDWKOO-UHFFFAOYSA-N
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Description

Octan-2-yl 4-bromobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an octan-2-yl group attached to a 4-bromobenzene-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octan-2-yl 4-bromobenzene-1-sulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with octan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-bromobenzenesulfonyl chloride+octan-2-olOctan-2-yl 4-bromobenzene-1-sulfonate+HCl\text{4-bromobenzenesulfonyl chloride} + \text{octan-2-ol} \rightarrow \text{this compound} + \text{HCl} 4-bromobenzenesulfonyl chloride+octan-2-ol→Octan-2-yl 4-bromobenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Octan-2-yl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation: The octan-2-yl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonates.

    Reduction: Formation of 4-bromobenzene-1-sulfonate.

    Oxidation: Formation of octanoic acid derivatives.

Scientific Research Applications

Octan-2-yl 4-bromobenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of functional materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of Octan-2-yl 4-bromobenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, while the bromine atom can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Octyl 4-bromobenzene-1-sulfonate: Similar structure but with an octyl group instead of octan-2-yl.

    Hexyl 4-bromobenzene-1-sulfonate: Similar structure but with a hexyl group.

    Butyl 4-bromobenzene-1-sulfonate: Similar structure but with a butyl group.

Uniqueness

Octan-2-yl 4-bromobenzene-1-sulfonate is unique due to the presence of the octan-2-yl group, which can impart different physical and chemical properties compared to its analogs

Properties

CAS No.

960-37-2

Molecular Formula

C14H21BrO3S

Molecular Weight

349.29 g/mol

IUPAC Name

octan-2-yl 4-bromobenzenesulfonate

InChI

InChI=1S/C14H21BrO3S/c1-3-4-5-6-7-12(2)18-19(16,17)14-10-8-13(15)9-11-14/h8-12H,3-7H2,1-2H3

InChI Key

GNYQLKDQNDWKOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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